molecular formula C7H10N4O2 B098409 Ethyl 2,4-diaminopyrimidine-5-carboxylate CAS No. 15400-54-1

Ethyl 2,4-diaminopyrimidine-5-carboxylate

Cat. No.: B098409
CAS No.: 15400-54-1
M. Wt: 182.18 g/mol
InChI Key: MANFWSKJPOXKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-diaminopyrimidine-5-carboxylate typically involves the reaction of 4-amino-5-carbethoxy-2-thiomethylpyrimidine with metachloroperbenzoic acid in dichloromethane at 0°C. The reaction is followed by neutralization with sodium thiosulfate and washing with sodium hydrogen carbonate solution. The product is then concentrated under reduced pressure and treated with aqueous ammonium solution .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-diaminopyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

Ethyl 2,4-diaminopyrimidine-5-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,4-diaminopyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

  • 2,4-Diaminopyrimidine-5-carboxamide
  • 2,4-Diaminopyrimidine-5-carbonitrile
  • 2,4-Diaminopyrimidine-5-ol

Comparison: Ethyl 2,4-diaminopyrimidine-5-carboxylate is unique due to its ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. For instance, the ethyl ester group may enhance its ability to penetrate cell membranes, making it more effective in certain biological applications .

Biological Activity

Ethyl 2,4-diaminopyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its structural similarity to folate derivatives and its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

This compound belongs to the pyrimidine family and features two amino groups at positions 2 and 4, and an ethyl ester at position 5 of the pyrimidine ring. Its structural characteristics enable it to interact with various biological targets, particularly enzymes involved in folate metabolism.

The primary mechanism through which this compound exerts its biological effects is by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. This inhibition leads to reduced levels of tetrahydrofolate, thereby affecting DNA synthesis in rapidly dividing cells. The compound's ability to mimic folate derivatives allows it to bind effectively to the active site of DHFR, blocking substrate access and disrupting normal cellular functions .

Biological Activities

  • Antiproliferative Effects :
    • This compound has shown potential antiproliferative effects on various cancer cell lines. Studies indicate that it can inhibit the growth of cancer cells by interfering with their DNA synthesis pathways .
  • Anti-inflammatory Properties :
    • Research has also suggested that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating autoimmune diseases.
  • Antimicrobial Activity :
    • Some studies have explored the compound's activity against bacterial strains, revealing promising results against Gram-positive bacteria .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibition of cancer cell growth
Anti-inflammatoryPotential use in treating autoimmune diseases
AntimicrobialActivity against specific bacterial strains

Notable Research Examples

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited DHFR from Plasmodium falciparum, the causative agent of malaria. The compound displayed a Ki value ranging from 1.3 to 243 nM against wild-type DHFR, indicating strong binding affinity .
  • Cellular Assays : In cellular assays involving human epithelial breast cancer cells (ZR75), certain derivatives exhibited selective activity, suggesting potential for targeted cancer therapies .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups. These modifications can enhance its biological activity or alter pharmacokinetic properties. For instance, coupling reactions with acylating agents can yield derivatives with improved efficacy against specific biological targets .

Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
MethotrexatePteridine ring with multiple functional groupsStrong DHFR inhibitor
TrimethoprimPyrimidine structure with trimethoxy groupBroad-spectrum antibacterial
PyrimethamineAntimalarial agentSelective inhibition of parasitic DHFR

Properties

IUPAC Name

ethyl 2,4-diaminopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANFWSKJPOXKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278701
Record name ethyl 2,4-diaminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15400-54-1
Record name Ethyl 2,4-diamino-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15400-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 9314
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015400541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15400-54-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2,4-diaminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-diaminopyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-diaminopyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,4-diaminopyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,4-diaminopyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,4-diaminopyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 2,4-diaminopyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.